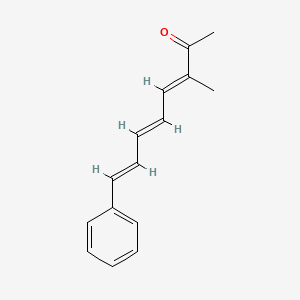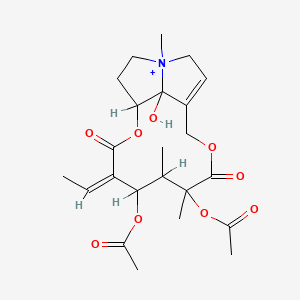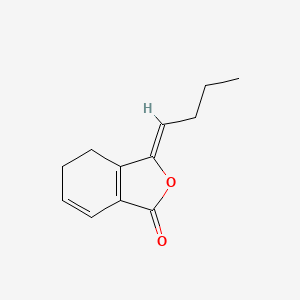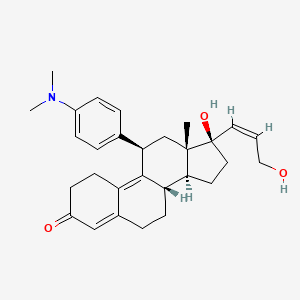
Betulonic acid
Übersicht
Beschreibung
Betulonic acid, also known as 3β-Hydroxylup-20 (29)-en-28-oic acid, is a naturally occurring pentacyclic triterpenoid . It has antiretroviral, anti-malarial, and anti-inflammatory properties, as well as a more recently discovered potential as an anticancer agent, by inhibition of topoisomerase . It is found in the bark of several species of plants .
Synthesis Analysis
Betulonic acid can be prepared from betulin via oxidation using chromium oxide (VI) . The biotechnological synthesis of Betulonic acid in engineered yeasts has been developed . Current advances in its biotechnological synthesis and strategies to improve Betulonic acid production are focused .
Molecular Structure Analysis
The molecular structure of Betulonic acid is complex and includes a pentacyclic lupane structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Betulonic acid include oxidation, reduction, and various transformations . The traditional phytoextraction, semi-synthesis, and biotechnological synthesis of Betulonic acid are discussed .
Physical And Chemical Properties Analysis
Betulonic acid is a lupane-type triterpene . Its solubility varies in different solvents .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Betulonic acid has been found to possess anti-inflammatory properties . This makes it potentially useful in the treatment of conditions characterized by inflammation, such as arthritis, asthma, and inflammatory bowel disease.
Antibacterial Activity
Research has shown that Betulonic acid exhibits antibacterial activity . This suggests that it could be used in the development of new antibiotics, particularly at a time when antibiotic resistance is a growing concern.
Antiviral Properties
Betulonic acid has demonstrated antiviral properties . This could make it a valuable resource in the fight against viral infections, including those caused by influenza and HIV.
Antidiabetic Effects
Studies have indicated that Betulonic acid has antidiabetic effects . This suggests that it could be used in the management of diabetes, possibly through the regulation of blood sugar levels.
Antimalarial Activity
Betulonic acid has been found to have antimalarial activity . This could make it a potential candidate for the development of new antimalarial drugs, particularly in regions where malaria is endemic.
Anti-HIV Effects
Research has shown that Betulonic acid has anti-HIV effects . This suggests that it could be used in the treatment of HIV, potentially slowing the progression of the disease.
Antitumor Activity
The antitumor activity of Betulonic acid has been extensively studied . It has shown specific cytotoxicity against tumor cells, making it a promising compound for future antitumor treatments .
Anti-Metabolic Syndrome Properties
Betulonic acid has been found to have anti-metabolic syndrome properties . This suggests that it could be used in the treatment of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes .
Safety And Hazards
When handling Betulonic acid, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The biotechnological synthesis of Betulonic acid in engineered yeasts has been developed . Potential strategies for further promotion of Betulonic acid yield, including the introduction of artificial isopentenol utilization pathway, semi-rational mutagenesis of lupeol synthase and cytochrome P450, and subcellular morphology and compartmentalization, are discussed .
Eigenschaften
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-22,24H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,24+,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJTWDNVZKIDAU-SVAFSPIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Betulonic acid | |
CAS RN |
4481-62-3 | |
| Record name | (+)-Betulonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4481-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betulonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BETULONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C1UV6ITF5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known molecular targets of Betulonic acid in cancer cells?
A1: Betulonic acid has been shown to interact with various cellular targets and signaling pathways involved in cancer cell growth and survival. Studies suggest that Betulonic acid can:
- Induce apoptosis: Betulonic acid promotes apoptosis in tumor cells, potentially by upregulating the activity of the tumor suppressor protein p53 and inhibiting the expression of PI3K and AKT, key proteins in cell survival pathways. [, ]
- Modulate cell cycle progression: Betulonic acid can arrest cancer cells in the S and G2 phases of the cell cycle, hindering their proliferation. []
- Disrupt mitochondrial function: Betulonic acid derivatives conjugated with triphenylphosphonium groups demonstrate enhanced cytotoxicity, possibly by accumulating in mitochondria, disrupting the transmembrane potential, and increasing superoxide radical levels. []
Q2: How does Betulonic acid exert its anti-inflammatory effects?
A2: Betulonic acid demonstrates anti-inflammatory activity by:
- Inhibiting TLR4, MAPK, and JAK/STAT signaling pathways: These pathways are crucial in inflammation, and their suppression by Betulonic acid reduces the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α. []
Q3: What is the role of Betulonic acid in combating viral infections, specifically coronaviruses?
A3: Research suggests that Betulonic acid derivatives can:
- Inhibit nsp15 endoribonuclease activity: Betulonic acid derivatives, particularly those with 1,2,3-triazolo fusion, exhibit potent antiviral activity against human coronavirus 229E by targeting the viral nsp15 protein, a key enzyme for viral replication and immune evasion. [, , ]
Q4: What is the molecular formula and weight of Betulonic acid?
A4: The molecular formula of Betulonic acid is C30H46O3, and its molecular weight is 454.69 g/mol. []
Q5: Which spectroscopic techniques are typically employed to characterize Betulonic acid?
A5: Commonly used spectroscopic techniques for Betulonic acid characterization include:
- Infrared (IR) spectroscopy: IR spectra can provide information about the functional groups present in the molecule, including the characteristic carbonyl stretch of the carboxylic acid group. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the Betulonic acid molecule, respectively. []
- Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern. [, ]
Q6: How does modifying the structure of Betulonic acid affect its biological activity?
A6: Modifications to the Betulonic acid structure significantly impact its biological activity:
- C-28 Modifications: Introducing different diazines at the C-28 position can enhance antiproliferative activity and modulate selectivity towards specific cancer cell lines. []
- Triphenylphosphonium (TPP) conjugation: Attaching TPP groups to Betulinic acid (a precursor to Betulonic acid) at the C-28 position with varying linker lengths significantly increases cytotoxicity against cancer cells while showing selectivity over normal cells. []
- A-ring modifications: Introduction of C2-benzylidene moieties, modifications at the C28 position, and variations in the type of benzylidene substituent can significantly influence α-glucosidase inhibitory activity. []
- Acetylenic moiety introduction: Amide derivatives of Betulonic acid containing an acetylenic moiety exhibit promising cytotoxic effects against breast cancer and melanoma cell lines while demonstrating low toxicity towards normal cells. []
- Nitrogen-containing modifications: Introducing nitrogen-containing groups, such as amides, hydrazides, and piperazine derivatives, at different positions on the lupane core, can influence anti-influenza activity. [, , ]
Q7: What are the challenges associated with Betulonic acid's solubility, and how can they be addressed?
A7: Betulonic acid exhibits poor solubility in aqueous media, hindering its bioavailability and therapeutic application. [] Strategies to improve solubility include:
- Nanoparticle Formulation: Formulating Betulonic acid into nanoparticles using agents like Rubusoside significantly enhances its solubility, permeability, and oral bioavailability, leading to improved antitumor efficacy in vivo. []
Q8: What is the safety profile of Betulonic acid?
A8: While Betulonic acid exhibits promising biological activities, it is essential to consider its safety profile:
- Toxicity studies: Research suggests that specific Betulonic acid derivatives, like EB171 (an amide derivative containing an acetylenic moiety), demonstrate a favorable safety profile with minimal toxicity to normal human fibroblasts and zebrafish embryos and larvae. []
- Structure-dependent toxicity: The toxicity of Betulonic acid appears to be structure-dependent, with certain modifications improving its safety profile. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,6S,12R,14S)-9,14-Dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one](/img/structure/B1675373.png)

![2-cyclohexyl-5,7-di(phenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1675377.png)




![[(2R,3R,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-6-ethoxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1675385.png)



![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[[2-[[2-[[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]methyl]-3-(4-isothiocyanatophenyl)propyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B1675394.png)

